6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-2,9H,3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJARQBZUOZMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. The reaction proceeds under mild conditions to form the desired product . The general reaction scheme is as follows:
Starting Materials: Acylpyruvic acids and 2,3-diaminopyridine.
Reaction Conditions: Mild conditions, typically involving heating and stirring.
Product Formation: Formation of (Z)-3-acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the pyrazine ring.
Substitution: Chlorine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant antimicrobial properties. The presence of the chloro group in 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound is being investigated for its anticancer potential. Preliminary studies have indicated that related structures can induce apoptosis in cancer cell lines. The mechanisms may involve the modulation of signaling pathways associated with cell growth and survival. Further research is necessary to elucidate the specific effects of this compound on tumor cells .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research into similar pyrido derivatives suggests they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . Investigating these properties could lead to novel therapeutic strategies for neuroprotection.
Material Science
Polymer Chemistry
The compound's structural characteristics allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that incorporating heterocycles such as pyrido[2,3-b]pyrazines into polymers can improve their performance in various applications, including coatings and composites .
Sensors and Electronics
Due to its electronic properties, this compound can be explored for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing electrochemical sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Core Structural Variations
The pyrido[2,3-b]pyrazin-3(4H)-one scaffold is versatile, with modifications influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Saturated analogues (e.g., hexahydro derivatives) exhibit broader reported bioactivity, likely due to improved metabolic stability .
Biological Activity
6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 1350925-20-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological effects.
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 183.60 g/mol
- Structural Features : The compound contains a chloro group and a pyrazine ring, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |
The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action. Notably, its efficacy against MRSA suggests potential therapeutic applications in treating resistant infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12 µM | |
| MCF-7 (breast cancer) | 15 µM | |
| A549 (lung cancer) | 10 µM |
The compound exhibited cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its cytotoxicity.
The precise mechanism by which this compound exerts its biological effects remains to be fully characterized. However, preliminary data suggest that it may interact with cellular targets involved in cell proliferation and apoptosis pathways.
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound was effective against both standard and resistant strains of bacteria, highlighting its potential as a new antibiotic candidate.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in a dose-dependent manner. This finding supports further investigation into its use as an anticancer therapy.
Q & A
Q. What are the critical safety considerations when handling 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in laboratory settings?
Answer:
- Hazard Identification : The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) based on GHS classifications .
- Safety Protocols :
- Use PPE (nitrile gloves, lab coat, safety goggles) and ensure fume hood ventilation to avoid inhalation of dust/aerosols .
- Avoid skin contact and wash hands thoroughly after handling .
- In case of spills, evacuate the area, wear respiratory protection, and use inert absorbents (e.g., vermiculite) to collect material .
- Storage : Store in a cool, dry place away from oxidizers and acids to maintain stability .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Answer:
- Key Routes :
- Condensation Reactions : Reacting chlorinated pyridazine precursors with triazoles under acidic conditions (e.g., POCl3) to form the pyrazinone core .
- Reductive Cyclization : Use of Na2S2O4 (sodium dithionite) and HCl to reduce nitro intermediates and cyclize the scaffold, as demonstrated in pyrido-pyrazinone syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can structural modifications at the 2-position of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold enhance cytotoxic activity?
Answer:
- Functionalization Strategies :
- Introduce hydrazinyl groups (e.g., 2-hydrazinyl derivatives) to improve DNA intercalation or kinase inhibition, as shown in cytotoxicity studies against cancer cell lines .
- Attach pyridinylmethyl or arylpiperazine moieties to modulate lipophilicity and target selectivity .
- Evaluation : Screen derivatives using MTT assays and compare IC50 values against parent compound. For example, 2-hydrazinyl derivatives showed enhanced activity in HeLa and MCF-7 cells .
Q. What analytical techniques are recommended for resolving structural ambiguities in novel pyrido[2,3-b]pyrazin-3(4H)-one derivatives?
Answer:
- Spectroscopy :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., shifts at δ 7.8–8.2 ppm for pyrazinone protons) .
- HRMS : Validate molecular formulas (e.g., C7H5ClN3O for the parent compound) .
- Chromatography :
- HPLC-PDA : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
Q. How do reaction conditions influence the stability and reactivity of this compound?
Answer:
- pH Sensitivity : The compound degrades under strong alkaline conditions (pH > 10), forming hydrolyzed byproducts. Maintain neutral to mildly acidic conditions during synthesis .
- Thermal Stability : Decomposition occurs above 200°C; avoid high-temperature drying (use lyophilization instead) .
- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the chloro substituent .
Q. What computational approaches can predict the pharmacokinetic properties of pyrido[2,3-b]pyrazin-3(4H)-one derivatives?
Answer:
- ADME Modeling :
- Use SwissADME to estimate logP (e.g., 0.97 for the parent compound) and bioavailability radar .
- Predict CYP450 interactions via Schrödinger’s QikProp to assess metabolic stability .
- Molecular Docking :
- Dock derivatives into CRF-1 receptor (PDB: 3OHU) to identify binding interactions, as demonstrated for dihydropyrido-pyrazinone antagonists .
Q. How can regioselective functionalization of the pyrazinone ring be achieved?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the NH group, followed by electrophilic quenching (e.g., alkyl halides) to introduce substituents at the 1-position .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh3)4 to install aryl groups at the 6-position, leveraging the chloro substituent as a leaving group .
Q. What in vitro models are suitable for evaluating the bioactivity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives?
Answer:
- Cancer Models : Test antiproliferative effects in 3D spheroid cultures (e.g., HT-29 colon cancer) to mimic tumor microenvironments .
- Neurological Targets : Screen for CRF-1 receptor antagonism using cAMP accumulation assays in HEK293 cells transfected with CRF-1 .
Q. Tables for Key Data
| Derivative | Modification | IC50 (μM) | Target | Reference |
|---|---|---|---|---|
| Parent Compound | None | >100 | N/A | |
| 2-Hydrazinyl Derivative | Hydrazine at C2 | 12.4 (HeLa) | DNA Topoisomerase | |
| 6-Arylpiperazine Derivative | Piperazine at C6 | 8.7 (MCF-7) | Kinase Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
